- The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof, Japan, , ,
Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
- AK123236
- C41H65B2NO4
- XMKFCPVHTTWWCK-UHFFFAOYSA-N
- 6553AC
- 3,2-dioxaborolan-2-yl)-9H-carbazole
- BC001299
- O0428
- ST24045845
- 261O513
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- MFCD16621134
- CS-0091660
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
- DTXSID80679839
- 958261-51-3
- DS-6908
- SCHEMBL2726948
- AC-33720
- DB-080346
- AKOS016011764
- SB66358
- YSCH0244
- C77308
-
- MDL: MFCD16621134
- インチ: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
- InChIKey: XMKFCPVHTTWWCK-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1
計算された属性
- せいみつぶんしりょう: 657.50997g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 17
- どういたいしつりょう: 657.50997g/mol
- 単一同位体質量: 657.50997g/mol
- 水素結合トポロジー分子極性表面積: 41.8Ų
- 重原子数: 48
- 複雑さ: 895
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.01
- ゆうかいてん: 144.0 to 148.0 deg-C
- ふってん: 695.7°C at 760 mmHg
- フラッシュポイント: 374.5±29.6 °C
- PSA: 41.85000
- LogP: 10.43520
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9821131-25g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 25g |
RMB 3200.00 | 2025-02-21 | |
eNovation Chemicals LLC | D954855-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95+% | 5g |
$265 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162300-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
¥2709.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861091-1g |
9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 98% | 1g |
¥855.90 | 2022-01-12 | |
abcr | AB440822-1 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 1g |
€109.00 | 2023-07-18 | |
abcr | AB440822-5 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 5g |
€319.10 | 2023-01-09 | |
Alichem | A449038187-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
$1164.80 | 2023-08-31 | |
Chemenu | CM130169-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95 % | 5g |
$112 | 2021-08-05 | |
Alichem | A449038187-1g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 1g |
$383.80 | 2023-08-31 | |
Alichem | A449038187-10g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 10g |
$1744.40 | 2023-08-31 |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 合成方法
ごうせいかいろ 1
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
ごうせいかいろ 2
- A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof, China, , ,
ごうせいかいろ 3
- Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodesDyes and Pigments, 2020, 176,,
ごうせいかいろ 4
1.2 -78 °C; -78 °C → rt; overnight, rt
- Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymersFrontiers in Chemistry (Lausanne, 2020, 8,,
ごうせいかいろ 5
1.2 overnight, -78 °C
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
ごうせいかいろ 6
1.2 4 h, -78 °C; 40 h, rt
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
ごうせいかいろ 7
1.2 overnight, -78 °C
1.3 Reagents: Water
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
ごうせいかいろ 8
1.2 1 h, -78 °C
- Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices, Korea, , ,
ごうせいかいろ 9
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
ごうせいかいろ 10
1.2 1 h, -78 °C
- Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device, Korea, , ,
ごうせいかいろ 11
1.2 1 h, -78 °C
- Polymer with trifluoromethyl benzimidazole and energy conversion element using it, Korea, , ,
ごうせいかいろ 12
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
- A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cellsMacromolecules (Washington, 2012, 45(21), 8658-8664,
ごうせいかいろ 13
- 2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method, China, , ,
ごうせいかいろ 14
- Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic ApplicationMacromolecules (Washington, 2010, 43(22), 9376-9383,
ごうせいかいろ 15
1.2 1 h, -78 °C
- Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device, Korea, , ,
ごうせいかいろ 16
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
- Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic propertiesJournal of Polymer Science, 2012, 50(24), 5011-5022,
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole
- Bis(pinacolato)diborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 関連文献
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazoleに関する追加情報
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: A High-Performance Organic Semiconductor Material
In the rapidly evolving field of organic electronics, 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS No. 958261-51-3) has emerged as a critical compound for advanced applications. This carbazole-based derivative is renowned for its exceptional charge transport properties, making it a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its unique molecular structure, featuring dioxaborolane functional groups, enhances stability and solubility, addressing key challenges in organic semiconductor fabrication.
The growing demand for flexible electronics and sustainable energy solutions has propelled interest in this compound. Researchers and engineers are particularly drawn to its high hole mobility and thermal stability, which are vital for next-generation displays and wearable technology. Recent studies highlight its potential in perovskite solar cells, where it acts as an efficient hole-transporting material (HTM), significantly improving device efficiency. This aligns with the global push toward renewable energy, a topic dominating scientific and industrial discourse.
From a synthetic chemistry perspective, the 9-(Heptadecan-9-yl) side chain in this compound ensures excellent processability, enabling solution-based deposition techniques like inkjet printing and spin-coating. This feature is crucial for large-scale manufacturing, reducing costs and environmental impact compared to traditional silicon-based methods. Moreover, the tetramethyl-dioxaborolane groups facilitate Suzuki-Miyaura cross-coupling reactions, a cornerstone of conjugated polymer synthesis, further expanding its utility in materials science.
Industry trends indicate a surge in searches for "high-efficiency OLED materials" and "solution-processable semiconductors", reflecting the compound’s relevance. Its compatibility with roll-to-roll processing—a technique pivotal for flexible electronics production—positions it as a frontrunner in commercial applications. Additionally, its low toxicity profile and compliance with green chemistry principles resonate with regulatory and consumer demands for safer alternatives.
In summary, 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole represents a paradigm shift in organic electronic materials. Its multifaceted advantages—from enhanced performance to scalable synthesis—make it indispensable for innovators tackling challenges in energy harvesting, display technology, and beyond. As research continues, this compound is poised to unlock new frontiers in smart materials and sustainable technologies.
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